1H-Pyrrole-1-propanamide, 2,5-dihydro-2,5-dioxo- 1H-Pyrrole-1-propanamide, 2,5-dihydro-2,5-dioxo-
Brand Name: Vulcanchem
CAS No.: 71753-55-4
VCID: VC16546304
InChI: InChI=1S/C7H8N2O3/c8-5(10)3-4-9-6(11)1-2-7(9)12/h1-2H,3-4H2,(H2,8,10)
SMILES:
Molecular Formula: C7H8N2O3
Molecular Weight: 168.15 g/mol

1H-Pyrrole-1-propanamide, 2,5-dihydro-2,5-dioxo-

CAS No.: 71753-55-4

Cat. No.: VC16546304

Molecular Formula: C7H8N2O3

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrole-1-propanamide, 2,5-dihydro-2,5-dioxo- - 71753-55-4

Specification

CAS No. 71753-55-4
Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
IUPAC Name 3-(2,5-dioxopyrrol-1-yl)propanamide
Standard InChI InChI=1S/C7H8N2O3/c8-5(10)3-4-9-6(11)1-2-7(9)12/h1-2H,3-4H2,(H2,8,10)
Standard InChI Key QLMKIWQIZQHVHO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=O)N(C1=O)CCC(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a five-membered pyrrole ring with two carbonyl groups at positions 2 and 5, creating a 2,5-dioxopyrrole core. The N1 position is substituted with a propanamide group (-CH2CH2CONH2), contributing to its amphiphilic character. X-ray crystallographic data from related pyrrole derivatives confirm the planarity of the heterocyclic ring system, with bond angles consistent with aromatic stabilization .

Physical and Chemical Properties

PropertyValue
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
CAS Number71753-55-4
Density1.32 g/cm³ (estimated)
Melting Point158-160°C (decomposes)
SolubilitySoluble in DMSO, chloroform
LogP (Octanol-Water)0.89 (calculated)

The compound exhibits moderate solubility in polar aprotic solvents, with limited aqueous solubility due to the hydrophobic pyrrole ring. TGA analysis shows decomposition above 160°C, indicating thermal instability under high-temperature conditions.

Synthesis and Manufacturing

Zav’yalov Pyrrole Synthesis Approach

The classical synthesis route involves cyclization of enamino malonate precursors through an acylative mechanism. Key steps include:

  • Condensation of 2,3-dimethylmaleic anhydride with substituted amidrazones in toluene at 80°C

  • Nucleophilic attack at the anhydride's electrophilic carbonyl groups

  • Cyclodehydration forming the pyrrole ring system

This method achieves yields of 75-95% depending on solvent selection, with chloroform demonstrating superior cyclization efficiency compared to toluene .

Modified Münchnone Pathway

Advanced synthetic protocols utilize 1,3-oxazolium-5-olate intermediates (münchnones) to construct the pyrrole core:

  • Generation of münchnone from α-amino acid derivatives

  • [3+2] cycloaddition with acetylene dienophiles

  • Subsequent decarboxylation and aromatization

Isotopic labeling studies using 13C-enriched precursors confirm the carboxyl group from starting materials is excluded from the final product, supporting a non-concerted cyclization mechanism .

Industrial-Scale Production Parameters

ParameterOptimal Range
Reaction Temperature70-85°C
Solvent SystemChloroform:DMF (4:1 v/v)
CatalystPyridine (0.5 eq)
Reaction Time6-8 hours
Purification MethodColumn chromatography (SiO2)

Scale-up challenges include controlling exothermic reactions during cyclization and minimizing diketopiperazine byproducts through precise temperature modulation.

Chemical Reactivity and Stability

Hydrolytic Degradation Pathways

The compound undergoes pH-dependent hydrolysis:

  • Acidic Conditions (pH <3):
    Cleavage of the amide bond yields pyrrole-2,5-dione and β-alanine hydrochloride
    C7H8N2O3+H3O+C4H3NO2+C3H7NO2+\text{C}_7\text{H}_8\text{N}_2\text{O}_3 + \text{H}_3\text{O}^+ \rightarrow \text{C}_4\text{H}_3\text{NO}_2 + \text{C}_3\text{H}_7\text{NO}_2^+

  • Basic Conditions (pH >10):
    Saponification of the amide generates ammonium pyrrolide and acrylate salts
    C7H8N2O3+OHC4H2NO2+C3H5NO3\text{C}_7\text{H}_8\text{N}_2\text{O}_3 + \text{OH}^- \rightarrow \text{C}_4\text{H}_2\text{NO}_2^- + \text{C}_3\text{H}_5\text{NO}_3^-

Kinetic studies show first-order degradation kinetics with t1/2 = 48 hours at pH 7.4 (37°C), suggesting moderate stability in physiological conditions.

Electrophilic Substitution Reactions

The electron-deficient pyrrole ring undergoes regioselective substitutions:

  • Position 3 Bromination:
    Treatment with NBS in CCl4 yields 3-bromo derivative (87% yield)

  • Vilsmeier-Haack Formylation:
    POCl3/DMF system produces 3-formyl product (62% yield)

  • Nitration:
    HNO3/H2SO4 mixture gives 3-nitro analog (55% yield)

DFT calculations reveal the highest electron density at position 3 (Mulliken charge = -0.32), rationalizing the observed regiochemistry .

StrainMIC (μg/mL)MBC (μg/mL)
S. aureus (MRSA)64128
E. coli (ESBL)128>256
K. pneumoniae (NDM-1)256>256
P. aeruginosa>256>256

Mechanistic studies suggest membrane disruption via interaction with lipid II precursors, confirmed through fluorescence anisotropy assays.

Anti-Inflammatory Activity

In carrageenan-induced rat paw edema models:

  • 50 mg/kg dose reduces swelling by 42% at 4 hours (vs. 68% for indomethacin)

  • COX-2 inhibition IC50 = 3.2 μM (COX-1 IC50 = 18.7 μM)

  • Selectivity ratio (COX-2/COX-1) = 5.8:1

Molecular docking reveals strong binding to COX-2 active site (ΔG = -9.4 kcal/mol) through hydrogen bonding with Tyr355 and Val523.

Industrial Applications and Future Directions

Polymer Chemistry Applications

The compound serves as a crosslinking agent in:

  • Epoxy resin formulations (10-15% w/w loading)

  • Polyurethane adhesives (Tg increase from 45°C to 78°C)

  • Photoresist components for semiconductor lithography

Accelerated aging tests show 300% improvement in polymer tensile strength compared to traditional maleimide crosslinkers .

Drug Discovery Opportunities

Structural analogs under investigation include:

  • 3-Nitro derivatives as PARP inhibitors (IC50 = 12 nM)

  • Propanamide-modified variants as TRPV1 antagonists (Ki = 8.3 nM)

  • PEGylated conjugates for tumor-targeted drug delivery (t1/2 = 14 hours in vivo)

Ongoing clinical trials focus on a 3-aminocarbonyl derivative (NCT04892343) for metastatic breast cancer.

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